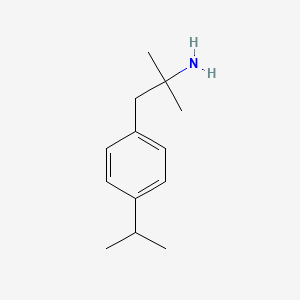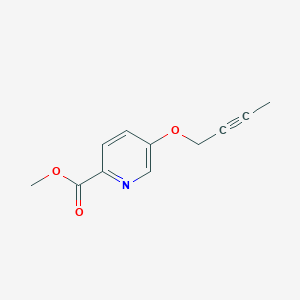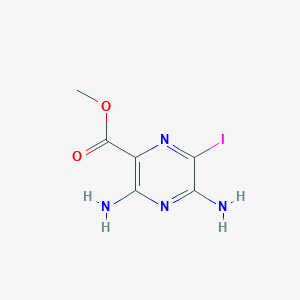
Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate is a heterocyclic compound that contains a pyrazine ring substituted with amino, iodo, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate typically involves the iodination of a pyrazine derivative followed by esterification and amination reactions. One common method includes the reaction of 3,5-diaminopyrazine-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester. Finally, the amino groups are introduced through nucleophilic substitution reactions using appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, thiols
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Alcohol derivatives
Substitution: Azide or thiol-substituted derivatives
Scientific Research Applications
Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
- Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
- Methyl 3,5-diamino-6-fluoropyrazine-2-carboxylate
Uniqueness
Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C6H7IN4O2 |
|---|---|
Molecular Weight |
294.05 g/mol |
IUPAC Name |
methyl 3,5-diamino-6-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C6H7IN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11) |
InChI Key |
OOQYPDWXJMEILC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)I)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8726459.png)



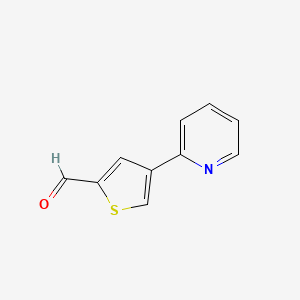
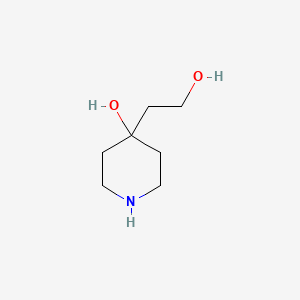


![6-[[4-(5-carboxypentylcarbamoyl)benzoyl]amino]hexanoic Acid](/img/structure/B8726508.png)


